molecular formula C5H5N3O B3426020 Pyrimidine-4-carbaldehyde oxime CAS No. 50305-79-8

Pyrimidine-4-carbaldehyde oxime

Cat. No. B3426020
CAS RN: 50305-79-8
M. Wt: 123.11 g/mol
InChI Key: PUVYLIOTFMFXOB-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-4-carbaldehyde oxime is a chemical compound with the CAS Number: 1073-65-0 . It has a molecular weight of 123.11 and its IUPAC name is 4-pyrimidinecarbaldehyde oxime . It is stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The linear formula for Pyrimidine-4-carbaldehyde oxime is C5H5N3O . The InChI Code is 1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-2,4H,3H2 .


Physical And Chemical Properties Analysis

Pyrimidine-4-carbaldehyde oxime is a solid substance . It has a boiling point of 174°C at 760 mmHg .

Safety and Hazards

The safety information for Pyrimidine-4-carbaldehyde oxime includes several hazard statements: H228, H312, H317, H318, H351 . The precautionary statements include: P201, P202, P280, P210, P240, P264, P270, P301+P310, P330, P370+P378, P403+P233, P405, P501 . The signal word for this compound is "Danger" .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . The future directions in the field of pyrimidine research aim to synthesize novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

(NE)-N-(pyrimidin-4-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYLIOTFMFXOB-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CN=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70418390, DTXSID90425440
Record name (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbaldehyde oxime

CAS RN

1073-65-0, 50305-79-8
Record name (6Z)-6-(Nitrosomethylidene)-1,6-dihydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70418390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pyrimidinecarboxaldehyde, oxime, (E)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-4-carbaldehyde oxime
Reactant of Route 2
Pyrimidine-4-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.